molecular formula C11H14ClN3O2 B2616133 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride CAS No. 2059949-75-4

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride

Cat. No.: B2616133
CAS No.: 2059949-75-4
M. Wt: 255.7
InChI Key: QDKLFUDSNZFNSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with imidazolidine-2,4-dione under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .

Scientific Research Applications

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A core structure similar to the compound , used in various chemical and pharmaceutical applications.

    4-(Aminomethyl)benzylamine: A precursor in the synthesis of the compound, with applications in organic synthesis.

Uniqueness

3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imidazolidine ring with an aminomethylphenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[[4-(aminomethyl)phenyl]methyl]imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16;/h1-4H,5-7,12H2,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKLFUDSNZFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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